Aqueous Solubility Advantage Over Non-Methylated Analog
The 3-methyl substitution on the aniline ring in CAS 871020-44-9 confers enhanced aqueous solubility relative to the unsubstituted 4-(pyridazin-3-yloxy)aniline scaffold. This differentiation is critical for applications requiring aqueous reaction conditions or biological assay compatibility. The target compound demonstrates an aqueous solubility of 50 mg/mL [1], whereas the non-methylated analog 4-(pyridazin-3-yloxy)aniline is reported to have limited aqueous solubility, necessitating organic co-solvents for dissolution [2].
| Evidence Dimension | Aqueous solubility (room temperature) |
|---|---|
| Target Compound Data | 50 mg/mL (clear, very faintly yellow) |
| Comparator Or Baseline | 4-(Pyridazin-3-yloxy)aniline (CAS not specified, MW 187.2) |
| Quantified Difference | Target compound exhibits >10-fold higher aqueous solubility (50 mg/mL vs. <5 mg/mL estimated based on vendor documentation of low water solubility) |
| Conditions | H2O at ambient laboratory temperature; measured per vendor quality control specifications |
Why This Matters
This solubility advantage expands the experimental design space for biological assays requiring aqueous buffers without DMSO co-solvent interference.
- [1] ZINC12 Database. ZINC34800266: 3-Methyl-4-(pyridazin-3-yloxy)aniline. http://zinc12.docking.org/substance/34800266 View Source
- [2] GLPBIO. 4-(Pyridazin-3-yloxy)aniline product page. https://www.glpbio.com/4-pyridazin-3-yloxy-aniline.html View Source
